7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE
Description
7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the quinazoline family, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of trifluoromethyl groups and a phenylethyl substituent adds to its chemical diversity and potential reactivity.
Properties
IUPAC Name |
7,7-dimethyl-1-(2-phenylethyl)-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F6N2O2/c1-17(2)10-13-15(14(29)11-17)18(19(21,22)23,20(24,25)26)27-16(30)28(13)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZFCOIPBRNIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(NC(=O)N2CCC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE can be achieved through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl aldehydes and thiourea in the presence of a zinc ferrite nanocatalyst. This reaction proceeds under reflux conditions, leading to the formation of the desired quinazoline derivative .
Industrial Production Methods
For large-scale production, the use of eco-friendly and economically viable catalysts, such as zinc ferrite nanocatalysts, is preferred. These catalysts not only enhance the yield but also reduce reaction times, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups and a phenylethyl substituent enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound may inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
7,7-DIMETHYL-4-PHENYL-2-THIOXO-2,3,4,6,7,8-HEXAHYDRO-1H-QUINAZOLINE-5-ONE: Shares a similar quinazoline core structure but differs in the presence of a thioxo group instead of trifluoromethyl groups.
7,7-DIMETHYL-1-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-PHENYL-6,9-DIHYDRO-7H-PYRANO[4’,3’4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE: Another structurally related compound with different substituents and additional ring systems.
Uniqueness
The uniqueness of 7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE lies in its combination of trifluoromethyl groups and a phenylethyl substituent, which imparts distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
